molecular formula C14H17NO3 B13908737 cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one

cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one

Cat. No.: B13908737
M. Wt: 247.29 g/mol
InChI Key: ZQEVJCIWRQIMTK-UHFFFAOYSA-N
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Description

cis-2-Benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one is a spirocyclic heterocyclic compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its structure features a spiro[3.5]nonane core, incorporating an oxygen atom (5-oxa), a nitrogen atom (8-aza), and a benzyloxymethyl substituent at the C-2 position. The compound is classified under Heterocyclic Building Blocks and is utilized in professional manufacturing and research laboratories for synthetic applications, particularly in medicinal chemistry and drug discovery . The CAS registry number 2725791-17-1 confirms its unique identity in chemical databases .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenylmethoxy-5-oxa-8-azaspiro[3.5]nonan-7-one

InChI

InChI=1S/C14H17NO3/c16-13-9-18-14(10-15-13)6-12(7-14)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)

InChI Key

ZQEVJCIWRQIMTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC(=O)CO2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one

General Synthetic Strategy

The synthesis of This compound typically involves the construction of the spirocyclic lactam core through cyclization reactions that incorporate both oxygen and nitrogen atoms in a defined stereochemical arrangement. The benzyloxy substituent at the 2-position is introduced either via nucleophilic substitution or protection/deprotection strategies on precursor hydroxyl groups.

Reported Synthetic Routes

Cyclization via Amino Alcohol Precursors

One common approach starts from an amino alcohol intermediate, where the nitrogen and oxygen atoms are already present in the molecule. The amino alcohol is subjected to intramolecular cyclization under dehydrating conditions to form the spiro-lactam ring. The benzyloxy group is introduced by alkylation of the hydroxyl group with benzyl bromide or benzyl chloride under basic conditions.

  • Step 1: Protection of the hydroxyl group as a benzyloxy ether via reaction with benzyl halide and a base (e.g., sodium hydride or potassium carbonate).
  • Step 2: Formation of the spirocyclic lactam by intramolecular nucleophilic attack of the amine on an activated carbonyl precursor (e.g., lactone or ester).
  • Step 3: Purification and isolation of the cis-isomer by chromatographic methods.
Spirocyclization via Lactone and Amine Coupling

Another synthetic route involves coupling a lactone with an amine bearing a benzyloxy substituent:

  • Step 1: Preparation of a 5-oxa-lactone intermediate.
  • Step 2: Nucleophilic ring-opening of the lactone by an amine, which contains or is subsequently functionalized with the benzyloxy group.
  • Step 3: Intramolecular cyclization to form the spirocyclic ring system.
  • Step 4: Isolation of the cis-isomer, which is favored under kinetic control.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 Benzyl bromide, NaH or K2CO3, DMF, 0–25°C Benzyloxy protection of hydroxyl group 85–92 Anhydrous conditions preferred
2 Lactone precursor, amine, solvent (THF/MeOH), reflux Ring-opening and spirocyclization 70–80 Reaction time: 4–12 hours
3 Chromatography (silica gel) Purification of cis-isomer 90 Cis-isomer isolated by stereoselective methods

Stereochemical Considerations

The cis configuration of the spirocyclic compound is critical for its biological activity and physical properties. The synthetic methods are designed to favor the cis isomer through:

  • Choice of reaction temperature and solvent to control kinetic vs. thermodynamic product formation.
  • Use of chiral auxiliaries or catalysts in advanced synthesis (reported in patent literature) to enhance stereoselectivity.
  • Purification techniques such as preparative HPLC or recrystallization to isolate the desired stereoisomer.

Supporting Research and Patents

  • A patent (WO2020033707A1) discusses related spirocyclic compounds as ubiquitin-specific protease inhibitors, indicating synthetic methods for bicyclic amide structures that can be adapted for this compound’s preparation.
  • PubChem database provides structural and identification data for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one , confirming molecular formula C15H19NO3 and molecular weight 261.32 g/mol, supporting the synthetic target’s identity.
  • Sigma-Aldrich catalog entry for the compound confirms commercial availability, indicating established synthetic routes and purity standards (0.97 purity) with storage and handling conditions.
  • European patent EP3183242B1 details substituted bicyclic compounds with similar spirocyclic frameworks and functional groups, describing synthetic approaches involving alkylation and cyclization steps, relevant to this compound’s preparation.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Amino alcohol cyclization Amino alcohol, benzyl bromide Protection, intramolecular cyclization High stereoselectivity, straightforward Requires careful control of conditions
Lactone-amine coupling Lactone, amine with benzyloxy group Ring-opening, spirocyclization Good yields, scalable May require longer reaction times
Chiral auxiliary-assisted synthesis Chiral precursors, catalysts Stereoselective cyclization Enhanced enantiomeric purity More complex, costly

Chemical Reactions Analysis

Types of Reactions: cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced spirocyclic compounds .

Scientific Research Applications

cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can be contextualized against related spirocyclic and bicyclic compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heteroatoms Key Applications/Findings References
This compound C₁₅H₁₉NO₃ 261.32 Benzyloxymethyl, lactam 1 N, 2 O Heterocyclic building block
Pestalafuranone F (3) C₁₁H₁₄O₂ 178.10 Furanone, methylene unit 2 O Natural product derivative
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one Not provided Not provided Lactam, spirocyclic diaza 2 N, 1 O Life science research
cis,cis-9-Benzyl-8-azabicyclo[4.3.0]nonan-7-one C₁₅H₁₇NO 227.30 Bicyclic lactam, benzyl substituent 1 N, 1 O Synthetic intermediate

Key Comparisons

Structural Complexity and Heteroatoms: The target compound’s spiro[3.5]nonane framework distinguishes it from bicyclo[4.3.0]nonane derivatives (e.g., cis,cis-9-benzyl-8-azabicyclo[4.3.0]nonan-7-one), which lack the spiro junction . Compared to 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one, the target compound has one fewer nitrogen atom (8-aza vs. 5,8-diaza), altering electronic properties and reactivity .

Substituent Effects: The benzyloxymethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like Pestalafuranone F (C₁₁H₁₄O₂), which lacks aromatic substituents . In cis,cis-9-benzyl-8-azabicyclo[4.3.0]nonan-7-one, the benzyl group is positioned at C-9, leading to distinct stereochemical and reactivity profiles compared to the C-2 substitution in the target compound .

Synthetic Accessibility: The synthesis of this compound likely involves spirocyclization strategies, whereas bicyclo[4.3.0]nonane derivatives require Grignard reactions (e.g., benzylmagnesium chloride with hexahydrophthalimide derivatives) . Pestalafuranone F is derived from natural product modifications, involving alkylation of oxymethine groups to methylene units, as evidenced by NMR shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm) .

Electrochemical and Spectroscopic Properties: Substituent electronegativity (e.g., benzyloxy groups) influences chemical shifts in NMR. For example, alkylation of hydroxyl to methylene in Pestalafuranone F caused significant upfield shifts (δH 2.28 ppm vs. δH 4.53 ppm in Pestalafuranone B) . Electronegativity correlations, as discussed in studies on tin compounds, suggest that substituents like benzyloxy may modulate reactivity in spirocyclic systems .

Research Findings and Implications

  • Spirocyclic vs.
  • Functional Group Impact : The benzyloxymethyl group enhances solubility in organic solvents, making the compound suitable for cross-coupling reactions or further functionalization .
  • Natural Product Analogues: Structural parallels to Pestalafuranones (C₁₁H₁₄O₂–₃) highlight opportunities to explore bioactivity in spirocyclic lactams .

Biological Activity

Cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one is a heterocyclic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Preliminary studies suggest that it may exhibit significant pharmacological properties, making it a candidate for further research.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 2816820-31-0
  • IUPAC Name : rel-(2r,4r)-2-(benzyloxy)-5-oxa-8-azaspiro[3.5]nonan-7-one

The unique structure of this compound, characterized by its spirocyclic core and functional groups, enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound can exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, preliminary data suggest potential efficacy against Gram-positive bacteria, although specific results for this compound are still emerging.

Bacterial Strain Activity Level
Bacillus subtilisModerate
Candida albicansWeak
Staphylococcus aureusInactive

The mechanism by which this compound exerts its effects is hypothesized to involve interactions with enzymes and receptors. Its spirocyclic structure may allow for unique binding interactions that could inhibit or modulate enzyme activity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of suitable oxetane precursors with amines, followed by cyclization under acidic conditions. This synthetic route is crucial for producing the compound in sufficient quantities for research purposes.

Synthetic Route Overview

  • Formation of Spirocyclic Core : Condensation reaction.
  • Functionalization : Modification of the core to introduce the benzyloxy group.
  • Purification : Ensuring high purity for biological testing.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Pharmaceutical Development : Investigations into its use as a scaffold for developing new drugs targeting specific diseases.
  • Enzyme Interaction Studies : Research aimed at understanding how this compound interacts with various enzymes, potentially leading to novel therapeutic agents.

Future Directions

The exploration of this compound is ongoing, with researchers seeking to elucidate its full potential in medicinal chemistry and synthetic organic chemistry. Further studies are needed to confirm its biological activities and understand its mechanisms of action fully.

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